molecular formula C15H16ClNO3 B15197099 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride CAS No. 86996-93-2

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride

Cat. No.: B15197099
CAS No.: 86996-93-2
M. Wt: 293.74 g/mol
InChI Key: NMQNPZXLSZSFHJ-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is a complex organic compound with a unique structure that combines a furobenzopyran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of chemical reactions, including alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its use in phototherapy and as a photosensitizer.

    7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-: Studied for its potential anti-inflammatory and antioxidant properties.

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Investigated for its antimicrobial and anticancer activities.

Uniqueness

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(aminomethyl)-2,5,9-trimethyl-, hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

86996-93-2

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

4-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride

InChI

InChI=1S/C15H15NO3.ClH/c1-7-4-12(17)19-15-9(3)14-10(5-8(2)18-14)11(6-16)13(7)15;/h4-5H,6,16H2,1-3H3;1H

InChI Key

NMQNPZXLSZSFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN.Cl

Origin of Product

United States

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